

A Comparative Analysis of Dasiglucagon and Other Glucagon Analogs for Severe Hypoglycemia

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and safety of **dasiglucagon**, a next-generation glucagon analog, with other available glucagon formulations for the treatment of severe hypoglycemia. The information is supported by data from clinical trials to aid in research and development decisions.

Introduction to Glucagon Analogs

Severe hypoglycemia is a critical and potentially life-threatening condition for individuals with diabetes. The primary treatment is the administration of glucagon, a hormone that raises blood glucose levels by stimulating glycogenolysis in the liver.[1][2] Traditional glucagon formulations require reconstitution from a lyophilized powder before injection, which can be a barrier to timely and accurate administration in an emergency setting.[3][4]

To address this challenge, several stable, ready-to-use glucagon analogs have been developed. **Dasiglucagon** is a novel glucagon analog with seven amino acid substitutions that increase its stability in an aqueous solution, allowing for a pre-filled syringe or auto-injector presentation.[4][5] This guide focuses on the comparative efficacy of **dasiglucagon** against other glucagon formulations, primarily reconstituted glucagon, based on available clinical trial data.



Mechanism of Action

Dasiglucagon, like endogenous glucagon and other glucagon analogs, acts as an agonist at the glucagon receptor, which is primarily expressed in the liver.[2][5] Binding to this G-protein coupled receptor initiates a signaling cascade that leads to increased intracellular cyclic AMP (cAMP).[1][6] This, in turn, activates protein kinase A (PKA), which stimulates the breakdown of glycogen (glycogenolysis) and the synthesis of glucose from non-carbohydrate sources (gluconeogenesis), ultimately leading to the release of glucose into the bloodstream and an increase in blood glucose levels.[1][7][8] The efficacy of **dasiglucagon** is dependent on adequate hepatic glycogen stores.[7][9]



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Figure 1: Glucagon Signaling Pathway.

Comparative Efficacy in Severe Hypoglycemia

Clinical trials have demonstrated that **dasiglucagon** is a rapid and effective treatment for severe hypoglycemia. The primary endpoint in these studies is typically the time to plasma glucose recovery, often defined as an increase of ≥20 mg/dL from baseline without the need for intravenous glucose.[10][11]

Table 1: Time to Plasma Glucose Recovery in Adults with Type 1 Diabetes



Treatment Group	Median Time to Recovery (minutes) [95% CI]	Reference(s)
Dasiglucagon (0.6 mg)	10[12][12]	[10][11][13]
Reconstituted Glucagon (1 mg)	12[12][14]	[10][11][13]
Placebo	40[15][16]	[10][11][13]

Table 2: Proportion of Adult Patients Achieving Plasma

Glucose Recovery

Time Point	Dasiglucagon (0.6 mg)	Reconstituted Glucagon (1 mg)	Placebo	Reference(s)
Within 10 minutes	65%	49%	<2%	[10]
Within 15 minutes	99%	95%	2%	[10][11][13]
Within 20 minutes	99%	98%	<18%	[10]

In a pediatric study involving children and adolescents (ages 6 to 17) with type 1 diabetes, **dasiglucagon** also demonstrated rapid efficacy.[17][18]

Table 3: Time to Plasma Glucose Recovery in Pediatric Patients (Ages 6-17) with Type 1 Diabetes

| Treatment Group | Median Time to Recovery (minutes) [95% CI] | Reference(s) | | :--- | :--- | :--- | - | :--- | | **Dasiglucagon** (0.6 mg) | 10[14][19] |[17][18] | | Reconstituted Glucagon (dose per label) | 10[14][19] |[17][18] | | Placebo | 30 [20, upper limit not estimable] |[18] |

Pharmacokinetics

Pharmacokinetic studies have shown that **dasiglucagon** is rapidly absorbed after subcutaneous injection.[4] While the time to maximum plasma concentration (Tmax) may be



slightly longer for **dasiglucagon** compared to reconstituted glucagon (approximately 35 minutes vs. 20 minutes), the time to clinically meaningful pharmacodynamic effect (glucose recovery) is very similar.[2][4] **Dasiglucagon** has a slightly longer plasma half-life of about 30 minutes.[2][7][19]

Safety and Tolerability

The safety profile of **dasiglucagon** is comparable to that of reconstituted glucagon.[10][11] The most frequently reported adverse events are nausea and vomiting, which are expected side effects of glucagon administration.[10][13][20]

Table 4: Common Adverse Events in Adults (% of

patients)

Adverse Event	Dasiglucagon (0.6 mg)	Reconstituted Glucagon (1 mg)	Placebo	Reference(s)
Nausea	55%	53%	7%	[20] (from NCT03378635)
Vomiting	23%	19%	2%	[20] (from NCT03378635)
Headache	≥2%	≥2%	≥2%	[13]
Diarrhea	≥2%	≥2%	≥2%	[13]
Injection Site Pain	≥2%	≥2%	≥2%	[13]

Comparison with Other Novel Glucagon Analogs

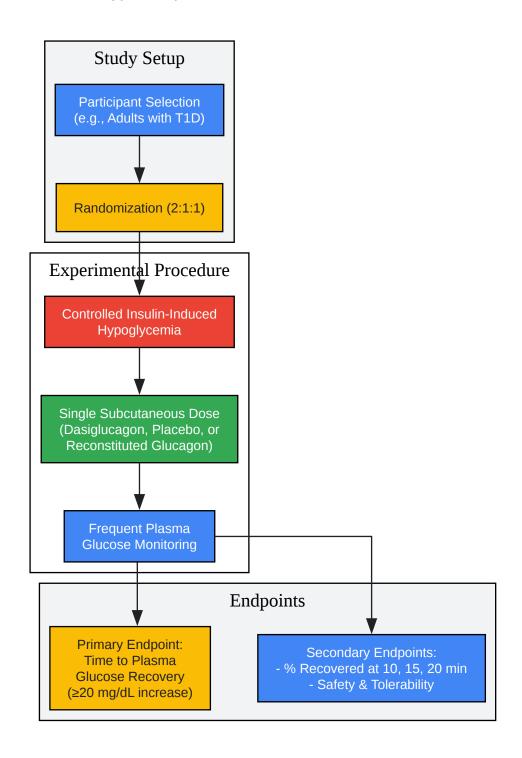
Direct head-to-head trials comparing **dasiglucagon** with other ready-to-use glucagon products like nasal glucagon (Baqsimi) and a stable liquid glucagon injection (Gvoke) are limited. However, an indirect treatment comparison suggested that while all three are highly effective, there may be some differences.[21] For instance, one analysis indicated that nasal glucagon might have a slightly faster mean time to treatment success compared to the Gvoke injection in a pooled population of adults.[21] Another report suggested that subcutaneous **dasiglucagon**



may raise blood glucose levels faster than intranasal glucagon.[20] It is important to note that these are not direct comparisons and should be interpreted with caution.

Experimental Protocols

The data presented in this guide are primarily derived from randomized, double-blind, placebocontrolled clinical trials. A typical experimental workflow for these studies is as follows:





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Figure 2: Phase 3 Clinical Trial Workflow.

Key Methodological Details from a Phase 3 Trial (NCT03378635):[10][11][22]

- Participants: 170 adult participants with type 1 diabetes.
- Design: Randomized, double-blind, placebo-controlled trial.
- Intervention: Participants were randomized in a 2:1:1 ratio to receive a single subcutaneous dose of 0.6 mg **dasiglucagon**, placebo, or 1 mg reconstituted glucagon.
- Procedure: Hypoglycemia was induced in a controlled clinical setting via an intravenous insulin infusion. Once plasma glucose reached a predefined low level, the study drug was administered.
- Primary Endpoint: Time to plasma glucose recovery, defined as the first increase in plasma glucose of ≥20 mg/dL from baseline without the need for rescue intravenous glucose.
- Reference: Reconstituted lyophilized glucagon was included as a reference comparator.

Other Investigational Uses

Beyond severe hypoglycemia, **dasiglucagon** is also being investigated for other indications, including:

- Congenital Hyperinsulinism (CHI): Studies have explored the use of continuous subcutaneous dasiglucagon infusion to reduce the need for intravenous glucose in infants and children with CHI.[12][23][24]
- Mini-Dose for Hypoglycemia Prevention: Research is underway to evaluate the efficacy of mini-doses of dasiglucagon for the prevention and treatment of non-severe hypoglycemia, potentially reducing carbohydrate consumption for corrections.[15][25]
- Post-Bariatric Hypoglycemia: Dasiglucagon has been studied for its ability to correct hypoglycemia following gastric bypass surgery.[26]



Conclusion

Dasiglucagon represents a significant advancement in the treatment of severe hypoglycemia, offering a rapid and effective ready-to-use solution that eliminates the need for reconstitution. [10] Clinical data robustly supports its efficacy and safety, which are comparable to traditional reconstituted glucagon.[10][11] Its stable aqueous formulation provides a reliable and convenient option for patients and caregivers, potentially reducing delays in treatment during critical hypoglycemic events.[3][4] Further research, including direct head-to-head trials with other novel glucagon analogs, will be valuable in further defining its comparative position in the evolving landscape of hypoglycemia management.

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